molecular formula C20H19NO5 B2435380 ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859114-17-3

ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate

Cat. No.: B2435380
CAS No.: 859114-17-3
M. Wt: 353.374
InChI Key: PEVDOHMVTXLZDJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the Pechmann condensation reaction. This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Once the chromen-2-one core is synthesized, the next step involves the introduction of the amino benzoate moiety. This can be achieved through a nucleophilic substitution reaction, where the chromen-2-one derivative is reacted with an appropriate amine, such as 2-aminobenzoic acid, under basic conditions. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromen-2-one ketone, while reduction of the carbonyl group can yield a chromen-2-one alcohol.

Scientific Research Applications

Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s chromen-2-one core is known for its biological activity, including antioxidant and anti-inflammatory properties.

    Industry: Used in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is primarily related to its ability to interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. The chromen-2-one core can act as an electron donor or acceptor, facilitating redox reactions and modulating the activity of enzymes and other proteins. The amino benzoate moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its molecular targets.

Comparison with Similar Compounds

Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler chromen-2-one derivative with well-known anticoagulant properties.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.

    Esculetin: A natural coumarin derivative with antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino benzoate moiety and the ethyl ester group can enhance its solubility, stability, and bioactivity compared to other chromen-2-one derivatives.

Properties

IUPAC Name

ethyl 2-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-3-25-20(24)14-6-4-5-7-16(14)21-11-13-9-19(23)26-18-8-12(2)17(22)10-15(13)18/h4-10,21-22H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVDOHMVTXLZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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